molecular formula C7H9N3O2 B3001511 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile CAS No. 2094495-36-8

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B3001511
CAS No.: 2094495-36-8
M. Wt: 167.168
InChI Key: ZHYYFZUZKRMNTF-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile is a substituted 1,3-oxazole derivative characterized by a dimethylamino group at position 5, a hydroxymethyl group at position 2, and a cyano group at position 2.

Properties

IUPAC Name

5-(dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(2)7-5(3-8)9-6(4-11)12-7/h11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYYFZUZKRMNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile, with the CAS number 2094495-36-8, is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C7H9N3O2
  • Molecular Weight : 167.168 g/mol
  • Structure : The compound features an oxazole ring with a hydroxymethyl group and a dimethylamino substituent, which are critical for its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of oxazole derivatives, including 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile. A comprehensive review indicated that compounds with similar structures exhibited notable antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against BacteriaMIC (µg/ml) against Fungi
5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrileTBDTBD
Compound A0.8 (S. aureus)1.6 (C. albicans)
Compound B3.2 (E. coli)0.8 (A. niger)

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Cytotoxicity and Antiproliferative Effects

The compound's potential as an antiproliferative agent has been explored in various studies. For instance, benzopsoralens with similar functional groups demonstrated significant cytotoxic effects on mammalian cells by inhibiting topoisomerase II, suggesting a comparable mechanism may be present in oxazole derivatives.

Case Study: Cytotoxicity Evaluation
In a study examining various oxazole derivatives, compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. Results indicated that certain derivatives showed IC50 values in the low micromolar range, indicating promising activity.

The biological activity of 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and proliferation.
  • Disruption of Membrane Integrity : Some studies suggest that oxazole derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Compounds may bind to DNA or RNA polymerases, preventing replication and transcription processes.

Therapeutic Applications

Due to its diverse biological activities, 5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile holds potential for various therapeutic applications:

  • Antibiotic Development : Its antimicrobial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.
  • Anticancer Agent : The antiproliferative effects observed suggest potential use in cancer therapy.
  • Antifungal Treatments : Given the rising incidence of fungal infections, this compound may be useful in formulating antifungal medications.

Comparison with Similar Compounds

5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile (Compound 7)

  • Substituents: A dimethylamino group at position 5 and a dimethylamino-propyl chain at position 2.
  • Synthesis: Prepared via reaction of N-(2,2-dichloro-1-cyanoethenyl)-4-chlorobutylamide with dimethylamine in methanol, yielding 70% product as an oil .
  • Key Differences: The 3-(dimethylamino)propyl chain enhances steric bulk and nucleophilicity compared to the hydroxymethyl group in the target compound.

5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile (Compound 8)

  • Substituents: Methylamino at position 5 and a 3-chloropropyl group at position 2.
  • Synthesis: Derived from methylamine and N-(2,2-dichloro-1-cyanoethenyl)-4-chlorobutylamide, yielding 70% product with a melting point of 69–71°C .
  • Key Differences : The chloropropyl group introduces electrophilic character, while methylamine’s lower nucleophilicity prevents further substitution of chlorine .

5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile

  • Substituents: Amino group at position 5 and benzyl group at position 2.
  • Properties : Molar mass 199.21 g/mol; CAS 887748-74-3. The benzyl group enhances aromatic interactions, differing from the hydroxymethyl group’s polarity .

2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile

  • Substituents: Chlorophenyl at position 2 and a dimethylaminoethylamino group at position 4.
  • Properties : Molar mass 290.75 g/mol; CAS 613651-54-0. The chlorophenyl moiety introduces steric and electronic effects distinct from hydroxymethyl .

Data Tables

Table 1. Comparative Analysis of 1,3-Oxazole-4-carbonitrile Derivatives

Compound Name Molecular Formula Substituents (Position 2/5) Synthesis Yield Melting Point (°C) Notable Properties
5-(Dimethylamino)-2-(hydroxymethyl)-1,3-oxazole-4-carbonitrile C₇H₁₀N₃O₂ Hydroxymethyl (2), Dimethylamino (5) N/A N/A High polarity, potential H-bonding
5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-1,3-oxazole-4-carbonitrile C₁₁H₂₁N₅O 3-(Dimethylamino)propyl (2), Dimethylamino (5) 70% Oil Enhanced nucleophilicity
5-(Methylamino)-2-(3-chloropropyl)-1,3-oxazole-4-carbonitrile C₈H₁₁ClN₄O 3-Chloropropyl (2), Methylamino (5) 70% 69–71 Electrophilic chloropropyl group
5-Amino-2-benzyl-1,3-oxazole-4-carbonitrile C₁₁H₉N₃O Benzyl (2), Amino (5) N/A N/A Aromatic interactions

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